Deoxygriseolic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

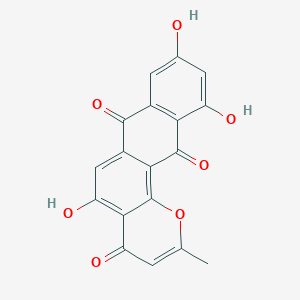

Deoxygriseolic Acid is a natural product found in Streptomyces griseoaurantiacus and Streptomyces jietaisiensis with data available.

Wissenschaftliche Forschungsanwendungen

Antihistomonal Properties

Deoxycholic acid, a naturally occurring secondary bile acid, has been identified to possess antihistomonal properties. A study conducted by Beer et al. (2020) in "Poultry Science" explored its effectiveness in preventing histomoniasis, a parasitic disease affecting turkeys. Although the research did not demonstrate a significant impact on mortality rates from histomoniasis, the presence of related liver lesions was notable in the study groups, suggesting potential applications of deoxycholic acid in antihistomonal interventions (Beer et al., 2020).

Cancer Research

Deoxycholic acid has been implicated in cancer research, particularly concerning colon cancer. Milović et al. (2002) investigated its effects on colon cancer cells, focusing on the balance between cell proliferation and apoptosis. Their findings suggest a complex role of deoxycholic acid in tumorigenesis, potentially offering insights for therapeutic interventions in colorectal cancer (Milović et al., 2002).

Applications in Body Contouring

Recent studies have examined the potential of deoxycholic acid in cosmetic applications, particularly for body contouring. Sykes et al. (2017) explored its usage for cosmetic reduction of redundant submental fat, finding it to be an effective, less invasive alternative to surgical procedures. This discovery has spurred considerations for its application in other areas of the body for cosmetic enhancements (Sykes et al., 2017).

Immunological Effects

The immunological effects of deoxycholic acid have also been studied. Moole and Papireddypalli (2020) conducted research on the immunophenotyping analysis of deoxycholic acid on peripheral blood and splenic lymphocytes in mice. Their findings suggest that deoxycholic acid can modulate the immune system, activating both cell-mediated and humoral immunity. This highlights its potential role in immunoregulatory therapies and understanding immune responses in various pathological conditions (Moole & Papireddypalli, 2020).

Impact on Adipocyte Death and Inflammation

The role of deoxycholic acid in adipocyte death and adipose tissue inflammation has been a subject of investigation. Muskat et al. (2022) reviewed various studies to clarify the mechanisms of deoxycholic acid in this context, providing insights into its potential applications in treating conditions like lipomas and localized fat deposits (Muskat et al., 2022).

Eigenschaften

Produktname |

Deoxygriseolic Acid |

|---|---|

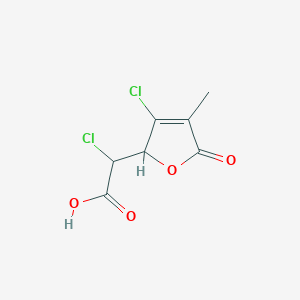

Molekularformel |

C14H13N5O7 |

Molekulargewicht |

363.28 g/mol |

IUPAC-Name |

(2R,3R,3aS,5R)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |

InChI |

InChI=1S/C14H13N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h1,3-4,8-9,12,22H,2H2,(H,20,21)(H,23,24)(H2,15,16,17)/t8-,9-,12-,14+/m1/s1 |

InChI-Schlüssel |

WRHIKWNGCJVUOW-MGGABWITSA-N |

Isomerische SMILES |

C1=C2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]1(CC(=O)O)C(=O)O |

Kanonische SMILES |

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |

Synonyme |

griseolic acid B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

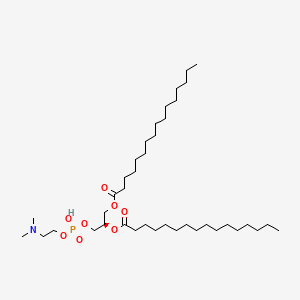

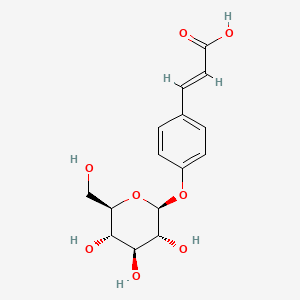

![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)

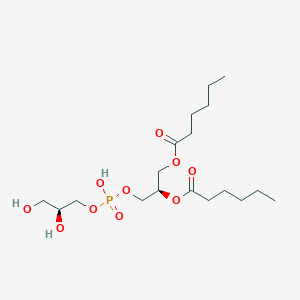

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)

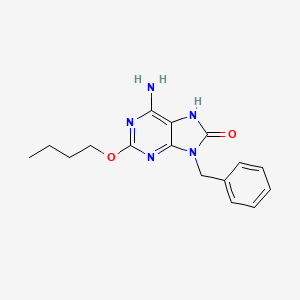

![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)